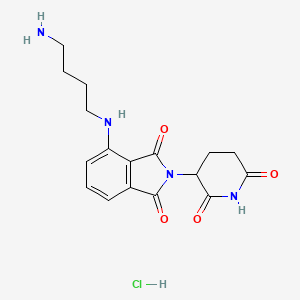

Pomalidomide-C4-NH2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4.ClH/c18-8-1-2-9-19-11-5-3-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)20-15(12)23;/h3-5,12,19H,1-2,6-9,18H2,(H,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZIYPJCEKKGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162120-73-0 | |

| Record name | 4-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Pomalidomide-C4-NH2 Hydrochloride: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in treating multiple myeloma and other hematological malignancies.[1][2] Its pleiotropic mechanism of action, encompassing direct anti-tumor effects, immunomodulation, and anti-angiogenesis, has established it as a cornerstone of cancer therapy.[1][3] The discovery that pomalidomide functions as a "molecular glue" by binding to the E3 ubiquitin ligase Cereblon (CRBN) has opened new avenues in drug development.[4][5] This understanding has paved the way for its use in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's own protein degradation machinery.[4][6]

Pomalidomide-C4-NH2 hydrochloride is a key building block in the synthesis of PROTACs.[7][8] It comprises the pomalidomide moiety, which serves as the CRBN-recruiting ligand, and a C4-amine linker, which allows for covalent attachment to a ligand targeting a specific protein of interest.[7][8] This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role within the PROTAC framework to induce targeted protein degradation.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of Pomalidomide-C4-NH2 in a PROTAC is to recruit the cellular E3 ubiquitin ligase machinery to a specific protein targeted for degradation. This process is orchestrated through the formation of a ternary complex, ultimately leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][9]

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a crucial role in regulating a vast array of cellular processes. The CRL4-CRBN complex is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), regulator of cullins-1 (RBX1 or Roc1), and the substrate receptor Cereblon (CRBN).[10] CRBN is the component that directly binds to pomalidomide and its analogues.[11]

Pomalidomide as a "Molecular Glue"

Pomalidomide itself acts as a "molecular glue," inducing the proximity of CRBN to neosubstrates that are not its natural targets.[4][5] Upon binding to a hydrophobic pocket in CRBN, pomalidomide alters the substrate-binding surface, leading to the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] This induced proximity results in their ubiquitination and subsequent degradation by the proteasome, which is a key mechanism of pomalidomide's anti-myeloma activity.[10][11]

Pomalidomide-C4-NH2 in a PROTAC Context

In the context of a PROTAC, Pomalidomide-C4-NH2 serves as the E3 ligase-recruiting component. The C4-NH2 linker is used to conjugate pomalidomide to a ligand that binds to a specific protein of interest (POI). This bifunctional molecule then acts as a bridge, bringing the POI into close proximity with the CRL4-CRBN complex.[7][9] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[6]

Pleiotropic Anti-Cancer Effects of the Pomalidomide Moiety

Beyond its role in PROTACs, the pomalidomide moiety itself exerts a range of anti-cancer effects that contribute to its therapeutic efficacy.

Immunomodulatory Effects

Pomalidomide enhances the anti-tumor immune response by stimulating T-cells and Natural Killer (NK) cells.[3] It increases the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while inhibiting the production of anti-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6.[3][12]

Direct Anti-Tumor Effects

Pomalidomide directly inhibits the growth of tumor cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][5] The degradation of Ikaros and Aiolos is a key driver of these direct anti-tumor effects in multiple myeloma.[10]

Anti-Angiogenic Properties

Pomalidomide inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[3][13] It achieves this by downregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[3]

Quantitative Data Summary

The efficacy of pomalidomide and its derivatives in recruiting CRBN and degrading target proteins can be quantified through various biophysical and cellular assays.

Table 1: Binding Affinities and Degradation Potency of Pomalidomide

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) to CRBN | ~250 nM | Competitive Titration | [14] |

| Binding Affinity (IC50) to CRBN | ~1-3 µM | Competitive Binding Assay | [2][9] |

| Ikaros/Aiolos Degradation | Concentration-dependent | Western Blot | [4][10] |

Table 2: Immunomodulatory Effects of Pomalidomide on Cytokine Production

| Cytokine | Effect | Fold Change (Approx.) | Cell Type | Reference |

| IL-2 | Increased | ~4.5-fold | T-cells | [12] |

| IFN-γ | Increased | ~2.5-fold | T-cells | [12] |

| TNF-α | Inhibited | - | Monocytes | |

| IL-6 | Inhibited | - | - | [12] |

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the pomalidomide-dependent interaction between CRBN and a target protein (e.g., Ikaros, Aiolos, or a PROTAC target).

Methodology:

-

Cell Culture and Treatment: Culture HEK-293T cells co-transfected with tagged versions of CRBN (e.g., Flag-CRBN) and the target protein (e.g., HA-Ikaros). Treat the cells with pomalidomide (e.g., 10 µM) or a vehicle control (DMSO) for 1-4 hours.[4]

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40) supplemented with protease inhibitors.[4]

-

Immunoprecipitation: Incubate the cell lysates with anti-Flag agarose (B213101) beads to pull down Flag-CRBN and its interacting partners.[4]

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.[4]

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and western blotting using antibodies against the HA-tag (to detect the target protein) and the Flag-tag (to confirm CRBN pulldown). A band for the HA-tagged target protein should be present only in the pomalidomide-treated sample, confirming the drug-induced interaction.[4]

Protocol 2: In Vitro Ubiquitination Assay

Objective: To determine if pomalidomide promotes the ubiquitination of a target protein in a reconstituted system.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT): recombinant E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN E3 ligase complex, the recombinant target protein, ubiquitin, and ATP.[3][13]

-

Treatment: Add varying concentrations of pomalidomide or a vehicle control to the reaction mixtures.[13]

-

Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.[13]

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by western blot using an antibody specific to the target protein. A high molecular weight smear or ladder of bands above the unmodified target protein indicates poly-ubiquitination.[3][13]

Protocol 3: Target Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and treat with a dose-response of the PROTAC or a vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).[6]

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[6]

-

Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.[6]

-

Detection and Quantification: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).[6]

Conclusion

This compound is a powerful tool in the field of targeted protein degradation. By leveraging the molecular glue properties of pomalidomide to recruit the CRL4-CRBN E3 ubiquitin ligase, it enables the development of PROTACs capable of selectively eliminating disease-causing proteins. The well-characterized pleiotropic effects of the pomalidomide moiety further contribute to its therapeutic potential. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug developers seeking to harness the power of targeted protein degradation for the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-C4-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C4-NH2 hydrochloride is a critical research tool in the burgeoning field of targeted protein degradation (TPD). It is a synthetic, bifunctional molecule composed of the Pomalidomide (B1683931) ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, tethered to a 4-carbon alkyl linker with a terminal primary amine (-NH2) group. This terminal amine serves as a versatile chemical handle for covalently attaching a ligand that binds to a specific protein of interest (POI). The resulting conjugate molecule is known as a Proteolysis Targeting Chimera (PROTAC). This technical guide provides an in-depth overview of the core utility, mechanism of action, and experimental applications of this compound in the development of novel therapeutics and research probes.

Core Utility in Research: A Building Block for PROTACs

The primary application of this compound is as a foundational building block for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome machinery.[3][4]

This compound provides the E3 ligase-recruiting component of the PROTAC. The pomalidomide moiety specifically binds to Cereblon (CRBN), a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[1][5] The C4-NH2 linker offers a strategic advantage for synthetic chemists:

-

Versatile Conjugation: The terminal amine group allows for straightforward conjugation to a wide array of POI ligands through common chemical reactions, such as amide bond formation with a carboxylic acid on the POI ligand.

-

Linker Optimization: The 4-carbon linker provides a defined spacing between the CRBN ligand and the POI ligand, which is a critical parameter in optimizing the stability and efficiency of the ternary complex (CRBN-PROTAC-POI) formation. Researchers often synthesize a library of PROTACs with varying linker lengths and compositions to identify the most effective degrader.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized from this compound do not inhibit the target protein's function directly. Instead, they co-opt the cell's natural protein disposal system. The process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the CRBN E3 ligase (via the pomalidomide head) and the target protein (via the conjugated POI ligand), forming a ternary complex.[1]

-

Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides, effectively eliminating the target protein from the cell.[2] The PROTAC molecule is then released and can induce the degradation of another target protein molecule, acting in a catalytic manner.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The effectiveness of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). Binding affinities of the pomalidomide moiety to its target, CRBN, are also a crucial factor.

| Parameter | Analyte/Target | Value | Assay Method | Reference |

| Binding Affinity (Kd) | Pomalidomide | ~157 nM | Isothermal Titration Calorimetry | [6] |

| Binding Affinity (IC50) | Pomalidomide | ~2 µM | Competitive Binding Assay | [7] |

| Degradation (DC50) | EGFRWT (in A549 cells) | 32.9 nM | Western Blot | [8] |

| Degradation (Dmax) | EGFRWT (in A549 cells) | 96% | Western Blot | [8] |

| Degradation (DC50) | HDAC8 | 147 nM | Not Specified | [9][10] |

| Degradation (Dmax) | HDAC8 | 93% | Not Specified | [9][10] |

| Degradation (DC50) | BTK | 2.2 nM | Western Blot | [11] |

| Degradation (Dmax) | BTK | 97% | Western Blot | [11] |

Table 1: Quantitative data for pomalidomide binding and pomalidomide-based PROTACs. Note that DC50 and Dmax values are for specific PROTACs and will vary depending on the target ligand and linker.

Experimental Protocols

Synthesis of a Pomalidomide-based PROTAC

This protocol provides a general method for conjugating this compound to a POI ligand containing a carboxylic acid functional group via amide bond formation.

Materials:

-

This compound

-

POI ligand with a carboxylic acid group

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: Dissolve the POI ligand (1 equivalent) and the amide coupling reagents (e.g., HATU, 1.1 equivalents) in the anhydrous solvent in a reaction vessel.

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the POI ligand.

-

Addition of Pomalidomide Linker: In a separate vial, dissolve this compound (1 equivalent) and the organic base (e.g., DIPEA, 3 equivalents) in the anhydrous solvent.

-

Coupling Reaction: Add the Pomalidomide-C4-NH2 solution to the activated POI ligand mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.

Protein Degradation Assay via Western Blot

This protocol is used to determine the DC50 and Dmax of a synthesized PROTAC.[2]

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell culture medium and reagents

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific binding.

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Repeat the process for the loading control antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.

-

Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

This compound is an indispensable reagent for modern drug discovery and chemical biology. Its role as a pre-functionalized linker for the CRBN E3 ligase streamlines the synthesis of PROTACs, enabling researchers to rapidly generate and test novel protein degraders. By providing a robust method for hijacking the ubiquitin-proteasome system, this compound facilitates the exploration of new therapeutic strategies aimed at eliminating disease-causing proteins that have been historically challenging to target with conventional inhibitors. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and professionals dedicated to advancing the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pomalidomide-5-C4-NH2 (hydrochloride) | Benchchem [benchchem.com]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide: A Comparative Analysis of its Roles as a Molecular Glue and a PROTAC Component

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has garnered significant attention in therapeutic development for its dual functionality. It acts as a potent molecular glue, redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of neo-substrates. Concurrently, its high-affinity binding to CRBN makes it a valuable component in the design of Proteolysis-Targeting Chimeras (PROTACs), where it serves as an E3 ligase ligand to facilitate the degradation of a broader range of target proteins. This technical guide provides a comprehensive comparison of pomalidomide's role in these two modalities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers in the field of targeted protein degradation.

Introduction: The Dual Nature of Pomalidomide

Pomalidomide's therapeutic effects are primarily rooted in its ability to modulate the ubiquitin-proteasome system. As a molecular glue , it facilitates the interaction between the substrate receptor CRBN and neo-substrates that would not typically be recognized, leading to their ubiquitination and subsequent degradation. This mechanism is central to its efficacy in treating multiple myeloma through the degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).

In its capacity as a PROTAC component , pomalidomide acts as the E3 ligase-recruiting moiety. It is chemically linked to a separate ligand that binds to a specific protein of interest (POI). This bifunctional molecule brings the POI into close proximity with the CRBN E3 ligase complex, inducing the POI's ubiquitination and degradation. This approach significantly expands the range of "undruggable" targets that can be addressed therapeutically.

Pomalidomide as a Molecular Glue

Mechanism of Action

Pomalidomide binds to a shallow pocket on the surface of CRBN, a component of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This binding event alters the surface of CRBN, creating a new interface that promotes the recruitment of specific "neo-substrates." The primary neo-substrates of pomalidomide are the lymphoid transcription factors IKZF1 and IKZF3.[1] The CRL4^CRBN^ complex then polyubiquitinates these neo-substrates, marking them for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 leads to downstream effects, including the downregulation of MYC and IRF4, which are critical for the survival of multiple myeloma cells.[1] Additionally, pomalidomide has been shown to induce the degradation of other neo-substrates such as ARID2, a component of the PBAF chromatin-remodeling complex.[2][3]

Signaling Pathway

Caption: Pomalidomide as a molecular glue.

Quantitative Data

| Parameter | Molecule | Value | Assay Method | Reference(s) |

| Binding Affinity (Kd) | Pomalidomide to CRBN | ~157 nM | Competitive Titration | [4] |

| Pomalidomide to CRBN | 264 ± 18 nM | Surface Plasmon Resonance (SPR) | [5] | |

| Binding Affinity (IC50) | Pomalidomide to CRBN | ~2 µM | Competitive Binding Assay | [6] |

| Degradation (DC50) | Pomalidomide for IKZF1 | 0.375 µM | HiBiT Assay | [7] |

| Pomalidomide for IKZF3 | 8.7 nM | Western Blot | [8] | |

| Maximal Degradation (Dmax) | Pomalidomide for IKZF1 | >90% | HiBiT Assay | [7] |

| Pomalidomide for IKZF3 | >95% | Western Blot | [8] |

Pomalidomide as a PROTAC Component

Design and Mechanism of Action

In the context of PROTACs, pomalidomide serves as the E3 ligase-recruiting ligand. A PROTAC molecule is a heterobifunctional molecule composed of three parts: a ligand that binds to the protein of interest (POI), a linker, and the E3 ligase ligand (in this case, pomalidomide). The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the POI. This brings the POI into close proximity to the CRL4^CRBN^ E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker plays a crucial role in optimizing the formation of a stable ternary complex (POI-PROTAC-CRBN), which is essential for efficient degradation.

PROTAC Development Workflow

Caption: A typical workflow for the development of a pomalidomide-based PROTAC.

Quantitative Data for Pomalidomide-Based PROTACs

| PROTAC Name/Identifier | Target Protein (POI) | DC50 | Dmax | Cell Line | Reference(s) |

| ZQ-23 | HDAC8 | 147 nM | 93% | Not specified | [9] |

| FA-S2-POMA | IKZF3 (via FOLR1 targeting) | ~1 µM | >90% | MM.1S | [10] |

| BTK-targeting PROTAC | BTK | Not specified | Potent degradation | Not specified | [11] |

| PI3K/mTOR-targeting PROTAC (GP262) | PI3Kα and mTOR | IC50: 68.0 ± 3.5 nM (MDA-MB-231) | Imax: 65.4% (MDA-MB-231) | MDA-MB-231 | [12] |

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with pomalidomide or a pomalidomide-based PROTAC.[13]

Materials:

-

Cell lines (e.g., MM.1S for IKZF1/3 degradation)

-

Pomalidomide or PROTAC of interest

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-POI, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of the degrader for different time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an ECL detection system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

In-Vitro Ubiquitination Assay

This assay assesses the ability of a pomalidomide-based PROTAC to induce ubiquitination of a target protein in a cell-free system.[14][15]

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4^CRBN^ E3 ligase complex

-

Recombinant target protein (POI)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

Pomalidomide-based PROTAC

-

SDS-PAGE loading buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and the PROTAC at various concentrations in the ubiquitination reaction buffer.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection: Analyze the samples by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[16][17]

Materials:

-

SPR instrument and sensor chips (e.g., Biacore)

-

Purified, biotinylated CRBN

-

Purified target protein (POI)

-

Pomalidomide-based PROTAC

-

Running buffer

Procedure:

-

Immobilization: Immobilize biotinylated CRBN onto a streptavidin-coated sensor chip.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the CRBN-immobilized surface to determine the binary binding affinity (Kd) between the PROTAC and CRBN.

-

In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI to determine the binary Kd between the PROTAC and the POI.

-

-

Ternary Complex Formation:

-

Inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the CRBN-immobilized surface.

-

Alternatively, pre-incubate the PROTAC with the POI and inject the complex over the CRBN surface.

-

-

Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Comparative Analysis and Conclusion

| Feature | Pomalidomide as a Molecular Glue | Pomalidomide as a PROTAC Component |

| Mechanism | Alters CRBN surface to recruit neo-substrates (IKZF1/3, ARID2). | Acts as an anchor to recruit CRBN to a target protein of interest (POI). |

| Target Scope | Limited to a specific set of neo-substrates. | Broad applicability to any protein with a suitable binding ligand. |

| Design Principle | Based on the inherent ability of pomalidomide to induce degradation of specific proteins. | Modular design involving a POI binder, a linker, and the pomalidomide moiety. |

| Key Advantage | High potency for its specific neo-substrates. | Versatility in targeting a wide range of "undruggable" proteins. |

| Key Challenge | Off-target degradation of other zinc finger proteins. | Optimization of the linker for efficient ternary complex formation and favorable pharmacokinetic properties. |

References

- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ARID2 is a pomalidomide-dependent CRL4CRBN substrate in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. aragen.com [aragen.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

An In-depth Technical Guide to Pomalidomide-C4-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide-C4-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN), and provides exemplary experimental protocols for its application in the synthesis and evaluation of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key protein implicated in cancer.

Core Properties of this compound

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a C4 amine linker that allows for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.

| Property | Value | Reference |

| CAS Number | 2162120-73-0 | [1] |

| Molecular Formula | C₁₇H₂₁ClN₄O₄ | [1] |

| Molecular Weight | 380.83 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Solubility | DMSO: ≥ 17.5 mg/mL (45.95 mM) | |

| Storage Conditions | -20°C, sealed, away from moisture and light | [1] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound serves as the E3 ligase-recruiting component of a PROTAC. The pomalidomide head binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. When incorporated into a PROTAC, this molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.

Caption: General mechanism of action for a pomalidomide-based PROTAC.

Application in BRD4 Degradation: Synthesis and Evaluation of a Pomalidomide-based PROTAC

The following sections detail the synthesis and biological evaluation of a BRD4-targeting PROTAC, herein referred to as Compound 21 from the work of Zeng et al. (2020), which utilizes a pomalidomide-based linker derived from this compound.

Synthesis of a BRD4-Targeting PROTAC

The synthesis involves the coupling of a BRD4 inhibitor with a pomalidomide-linker moiety. The following is a generalized workflow for the synthesis of such a PROTAC.

Caption: Generalized workflow for the synthesis of a pomalidomide-based PROTAC.

Experimental Protocols

1. Cell Culture and Maintenance Human monocytic leukemia THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Western Blot Analysis for BRD4 Degradation

-

Cell Treatment: Seed THP-1 cells in 6-well plates and treat with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time points (e.g., 24 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed THP-1 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Quantitative Data

The following tables summarize the biological activity of a representative BRD4-targeting PROTAC (Compound 21) synthesized using a pomalidomide-based linker.

Table 1: Inhibitory Activity against BRD4 and THP-1 Cell Growth [2]

| Compound | BRD4 (BD1) IC₅₀ (nM) | THP-1 Cell Growth IC₅₀ (µM) |

| Compound 21 | 41.8 | 0.81 |

Table 2: Degradation of BRD4 and c-Myc in THP-1 Cells [2]

| Treatment (1 µM, 24h) | % BRD4 Protein Remaining | % c-Myc Protein Remaining |

| Compound 21 | Significant Degradation | Significant Reduction |

Signaling Pathway: BRD4 Degradation and Downstream Effects

BRD4 is a key transcriptional regulator, and its degradation by a pomalidomide-based PROTAC leads to the downregulation of its target genes, most notably the oncogene c-Myc. This suppression of c-Myc is a critical downstream event that contributes to the anti-proliferative effects of BRD4 degraders in cancer cells.

References

- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pomalidomide-C4-NH2 Hydrochloride: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C4-NH2 hydrochloride is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound. It is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering detailed insights into the experimental protocols and the underlying principles of its application in PROTAC technology.

Introduction to this compound

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C4 amine linker, which provides a reactive handle for conjugation to a target protein ligand. The hydrochloride salt form enhances the compound's solubility and stability.

In the context of PROTACs, Pomalidomide-C4-NH2 serves as the "E3 ligase-recruiting" component. Once conjugated to a ligand that binds a target protein, the resulting PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₇H₂₁ClN₄O₄ |

| Molecular Weight | 380.83 g/mol |

| Appearance | Light yellow to yellow solid |

| Purity (Typical) | ≥98% |

| CAS Number | 2162120-73-0 |

| Storage Conditions | -20°C, sealed, away from moisture and light |

Synthesis and Characterization

While specific, proprietary synthesis protocols may vary between suppliers, a general and representative method for the synthesis of pomalidomide-linker conjugates involves the reaction of a pomalidomide precursor with an appropriate amine linker.

Representative Synthetic Protocol

A common strategy for the synthesis of pomalidomide-amine linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluoropomalidomide with a protected diamine linker, followed by deprotection.

Materials:

-

4-fluoropomalidomide

-

N-Boc-1,4-diaminobutane

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (in a suitable solvent, e.g., dioxane or ether)

Procedure:

-

Step 1: Coupling Reaction: To a solution of 4-fluoropomalidomide (1 equivalent) and N-Boc-1,4-diaminobutane (1.2 equivalents) in DMF, add DIPEA (2-3 equivalents). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Step 2: Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the Boc-protected Pomalidomide-C4-NH-Boc.

-

Step 3: Boc Deprotection: The purified Boc-protected intermediate is dissolved in DCM, and TFA is added dropwise at 0 °C. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Step 4: Salt Formation: The solvent and excess TFA are removed under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DCM), and a solution of hydrochloric acid is added to precipitate the hydrochloride salt. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound.

Characterization Methods

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound and key intermediates. The spectra would be expected to show characteristic peaks for the pomalidomide core and the C4 alkyl linker.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to determine the purity of the compound and confirm its molecular weight. The liquid chromatography separates the target compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio, which should correspond to the expected molecular weight of Pomalidomide-C4-NH2.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantitative determination of the purity of the final product.

Role in PROTAC Technology and Mechanism of Action

This compound is a fundamental component in the construction of PROTACs that utilize the CRBN E3 ligase. The primary amine of the C4 linker serves as a versatile attachment point for a variety of linkers and target-binding ligands.

Signaling Pathway

The following diagram illustrates the general mechanism of action of a PROTAC incorporating a pomalidomide-based CRBN ligand.

Caption: Mechanism of action of a pomalidomide-based PROTAC.

Experimental and Logical Workflows

The development and utilization of this compound in a research setting follows a logical progression from synthesis to application in PROTAC assembly and testing.

Synthesis and Characterization Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This compound is a well-defined and indispensable chemical tool for researchers engaged in the design and synthesis of PROTACs. Its structure allows for straightforward conjugation to a wide array of target-binding ligands, facilitating the rapid development of novel protein degraders. A thorough understanding of its synthesis, characterization, and mechanism of action is paramount for the successful application of this molecule in advancing the field of targeted protein degradation. This guide provides a foundational resource for scientists and researchers, enabling them to effectively utilize this compound in their drug discovery endeavors.

Pomalidomide-C4-NH2 Hydrochloride: A Technical Guide to Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Pomalidomide-C4-NH2 hydrochloride as a core component in the development of Proteolysis Targeting Chimeras (PROTACs) for inducing targeted protein ubiquitination and subsequent degradation. This document provides an overview of the underlying mechanism, quantitative data from relevant studies, detailed experimental protocols, and visualizations of key processes.

Introduction to this compound in Targeted Protein Degradation

This compound is a synthetic chemical compound that serves as a crucial building block in the field of targeted protein degradation. It is a derivative of pomalidomide (B1683931), a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, this compound functions as the E3 ligase-recruiting moiety.

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, pomalidomide for CRBN), and a chemical linker that connects the two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, effectively eliminating the protein from the cell.

Mechanism of Action

The mechanism of action for a PROTAC utilizing a pomalidomide-based ligand like this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity triggers the ubiquitination cascade, leading to the degradation of the target protein.

Caption: Mechanism of action of a pomalidomide-based PROTAC.

Quantitative Data for Pomalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for pomalidomide-based PROTACs targeting different proteins. It is important to note that the linker and the target-binding ligand can significantly influence these values.

Table 1: Degradation Efficacy of Pomalidomide-Based EGFR PROTACs [1]

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |

| Compound 15 | EGFR | A549 | 43.4 | >90% |

| Compound 16 | EGFR | A549 | 32.9 | 96% |

Table 2: Degradation Efficacy of a Pomalidomide-Based HDAC8 PROTAC [2]

| Compound | Target | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |

| ZQ-23 | HDAC8 | 147 | 93% | 10 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of PROTACs synthesized using this compound.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

Caption: Experimental workflow for Western Blotting.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Methodology:

-

Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132), or a combination of both for 4-6 hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

-

Immunoprecipitation:

-

Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) and boil to inactivate deubiquitinases.

-

Dilute the lysate to reduce the SDS concentration and pre-clear with protein A/G beads.

-

Incubate the lysate with an antibody specific to the target protein overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complex.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear of high molecular weight bands indicates ubiquitination.

-

The membrane can be stripped and re-probed with the anti-target protein antibody to confirm the immunoprecipitation of the target.

-

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.

Methodology:

-

Reaction Setup: On ice, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant CRBN/DDB1/CUL4A/RBX1 E3 ligase complex

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

Varying concentrations of the PROTAC or vehicle control.

-

-

Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blotting: Analyze the reaction mixture by SDS-PAGE and western blot using an antibody against the target protein to detect the formation of higher molecular weight ubiquitinated species.

Signaling Pathway and Logical Relationships

The core of the PROTAC technology lies in the chemically induced proximity between the target protein and the E3 ligase, hijacking the cell's natural protein degradation machinery.

Caption: Logical relationship of this compound-based PROTAC action.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs that effectively induce the ubiquitination and degradation of target proteins. The modular nature of PROTACs, enabled by such building blocks, allows for the rapid development and optimization of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these novel therapeutic agents. As the field of targeted protein degradation continues to expand, the use of well-characterized components like this compound will be instrumental in advancing the development of new medicines for a wide range of diseases.

References

- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Pomalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Proteolysis-Targeting Chimeras (PROTACs) that utilize pomalidomide (B1683931) as a Cereblon (CRBN) E3 ubiquitin ligase ligand. It covers the fundamental mechanism of action, development strategies, key quantitative data for representative molecules, and detailed experimental protocols for their characterization.

Introduction: Harnessing Pomalidomide for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]

Pomalidomide, a potent analog of thalidomide (B1683933), is an immunomodulatory drug (IMiD) approved for treating multiple myeloma.[4][5] Its mechanism involves binding to Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[][7][8] This inherent ability to recruit CRBN has made pomalidomide a highly sought-after E3 ligase ligand in PROTAC design.[4] Compared to its predecessor thalidomide, pomalidomide often exhibits stronger binding affinity to CRBN and possesses a convenient chemical handle (the amino group on the phthalimide (B116566) ring) for linker attachment, which can lead to more efficient protein degradation.[2]

Mechanism of Action of Pomalidomide-Based PROTACs

The function of a pomalidomide-based PROTAC is to induce the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase.[9] This process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its target-binding ligand and to CRBN via its pomalidomide moiety. This brings the POI and the E3 ligase into close proximity.[2]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[]

-

Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule and CRBN are released and can participate in further cycles of degradation, allowing them to act catalytically.[10]

Data Summary: Performance of Pomalidomide-Based PROTACs

The efficacy of pomalidomide-based PROTACs has been demonstrated against a wide range of clinically relevant targets. The following tables summarize key quantitative data for several published examples.

Table 1: Degradation Potency of Pomalidomide-Based PROTACs

| PROTAC Identifier | Target Protein | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |

| Compound 16 | EGFR | ~1-10 µM | 96% (at 72h) | A549 | [11][12] |

| ZQ-23 | HDAC8 | 147 nM | 93% | Not Specified | [13] |

| KP-14 | KRAS G12C | ~1.25 µM | Not Specified | NCI-H358 | [14] |

| GP262 | PI3Kγ | 88.4 nM | >70% | THP-1 | [15] |

-

DC₅₀: Half-maximal degradation concentration.

-

Dₘₐₓ: Maximum percentage of protein degradation observed.

Table 2: Antiproliferative Activity of Pomalidomide-Based PROTACs

| PROTAC Identifier | Target Protein | IC₅₀ (Antiproliferative) | Cell Line | Reference |

| Compound 16 | EGFR | 0.55 µM | A549 | [12] |

| GP262 | PI3K/mTOR | 44.3 nM | OCI-AML3 | [15] |

| GP262 | PI3K/mTOR | 48.3 nM | THP-1 | [15] |

-

IC₅₀: Half-maximal inhibitory concentration for cell growth/viability.

Experimental Protocols

The characterization of pomalidomide-based PROTACs involves a series of biochemical and cellular assays to confirm their mechanism of action and efficacy.

Synthesis of a Pomalidomide-Linker Intermediate

A common strategy for synthesizing pomalidomide-based PROTACs involves creating a pomalidomide derivative with a linker terminating in a reactive group, such as an azide (B81097), which can be easily conjugated to a target-binding ligand using "click chemistry".[3][4]

Protocol: Synthesis of Pomalidomide-C5-Azide [3][4]

-

Alkylation:

-

To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling, dilute the mixture with water and extract with dichloromethane (B109758) (DCM).

-

Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield N-(5-bromopentyl)-pomalidomide.

-

-

Azidation:

-

To a solution of the N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling, dilute with water and extract with DCM.

-

Wash, dry, and concentrate the organic layers to obtain the Pomalidomide-C5-Azide product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

-

Western Blot for Target Protein Degradation

This is the primary assay to quantify the degradation of the target protein induced by the PROTAC.[4][12]

Protocol:

-

Cell Culture and Treatment:

-

Plate cells of interest at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[12]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.

-

Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imager.

-

Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values.[12]

-

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[4][15]

Protocol:

-

Cell Treatment:

-

Treat cells with the PROTAC at a concentration known to cause significant degradation.

-

Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). This will cause polyubiquitinated proteins to accumulate.[15]

-

-

Immunoprecipitation:

-

Lyse the cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions.

-

Dilute the lysate with a non-denaturing buffer and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose (B213101) beads.

-

-

Western Blot Analysis:

-

Wash the beads to remove non-specific binders.

-

Elute the protein and run on an SDS-PAGE gel.

-

Perform a Western blot as described above, but probe the membrane with an antibody against ubiquitin.

-

A ladder of high-molecular-weight bands in the PROTAC + MG132 lane indicates polyubiquitination of the target protein.[1]

-

Cell Viability Assay

This assay measures the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[16][17]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the PROTAC compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ atmosphere.[16]

-

-

Viability Measurement:

-

Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control and plot the percentage of viability against the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualized Workflows and Pathways

Visual diagrams are essential for understanding the complex relationships in PROTAC development and mechanism.

General Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial characterization of a novel pomalidomide-based PROTAC.

Targeted Signaling Pathway Example: EGFR Degradation

Pomalidomide-based PROTACs have been developed to target the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. Degrading EGFR disrupts downstream pro-survival signaling pathways.

Conclusion

Pomalidomide has proven to be an exceptionally effective E3 ligase ligand for the development of PROTACs. Its robust recruitment of the CRBN E3 ligase complex, coupled with favorable chemical properties, has enabled the creation of potent degraders for a multitude of high-value therapeutic targets. The systematic application of the synthetic strategies and characterization assays detailed in this guide is crucial for advancing novel pomalidomide-based PROTACs from discovery to clinical validation. As the field of targeted protein degradation continues to expand, these molecules will undoubtedly remain at the forefront of innovative drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Video: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 17. 2024.sci-hub.st [2024.sci-hub.st]

Pomalidomide-C4-NH2 Hydrochloride: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C4-NH2 hydrochloride is a key synthetic chemical compound that serves as a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in oncology. This molecule incorporates the high-affinity pomalidomide (B1683931) moiety, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to a C4-amine linker. This functionalized linker provides a reactive handle for attaching a ligand that targets a specific protein of interest for degradation. In essence, this compound acts as a critical building block for constructing heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate cancer-promoting proteins.[1][2][3] This technical guide provides an in-depth overview of its core applications in cancer cell line studies, focusing on its role within PROTACs, relevant quantitative data, experimental protocols, and associated signaling pathways.

Mechanism of Action: The Role of Pomalidomide-C4-NH2 in PROTACs

This compound itself is not typically evaluated for direct cytotoxic effects. Instead, its utility lies in its incorporation into a PROTAC molecule. The pomalidomide component of the resulting PROTAC binds to the CRBN E3 ligase, while the other ligand, attached via the C4-NH2 linker, binds to a specific protein of interest (POI). This dual binding induces proximity between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3]

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a pomalidomide-based CRBN ligand.

Caption: General mechanism of a pomalidomide-based PROTAC.

Quantitative Data in Cancer Cell Line Studies

The following tables summarize the in vitro efficacy of various PROTACs that have been synthesized using a pomalidomide-based CRBN ligand, demonstrating the utility of this chemical moiety in targeted protein degradation. It is important to note that these values reflect the activity of the final PROTAC molecule, not this compound in isolation.

Table 1: Efficacy of Pomalidomide-Based EGFR-Targeting PROTACs

| Compound | Target | Cell Line | IC50 (µM) | Dmax (%) | Timepoint (h) |

| Compound 16 | EGFRWT | MCF-7 | 0.10 | 96 | 72 |

| Compound 16 | EGFRWT | HepG-2 | - | - | - |

| Compound 16 | EGFRWT | HCT-116 | - | - | - |

| Compound 16 | EGFRWT | A549 | - | - | - |

| Compound 16 | EGFRT790M | - | 4.02 | - | - |

Data extracted from a study on novel pomalidomide-based PROTACs targeting EGFR.[4][5][6]

Table 2: Efficacy of a Pomalidomide-Based HDAC8-Targeting PROTAC

| Compound | Target | DC50 (nM) | Dmax (%) | Timepoint (h) |

| ZQ-23 | HDAC8 | 147 | 93 | 10 |

Data from a study on the discovery of pomalidomide-based PROTACs for the selective degradation of histone deacetylase 8.[7]

Experimental Protocols

Detailed experimental protocols for studies involving this compound would be specific to the final PROTAC being investigated. However, the following are generalized methodologies for key experiments commonly performed in the evaluation of such compounds.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of a pomalidomide-based PROTAC on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the PROTAC compound (or vehicle control) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for a typical cell viability (MTT) assay.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the pomalidomide-based PROTAC.

-

Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

-

Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the CRBN E3 ligase complex, the recombinant target protein, and ubiquitin in a reaction buffer.

-

PROTAC Addition: Add the pomalidomide-based PROTAC at various concentrations (or a vehicle control).

-